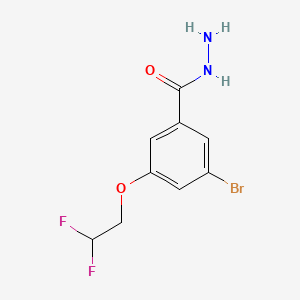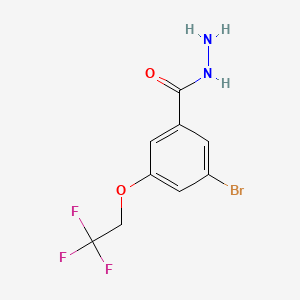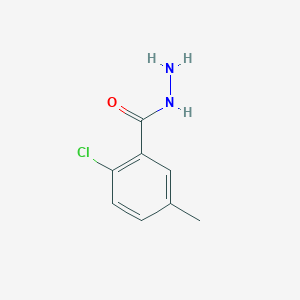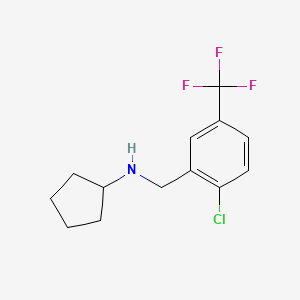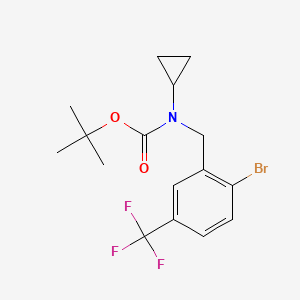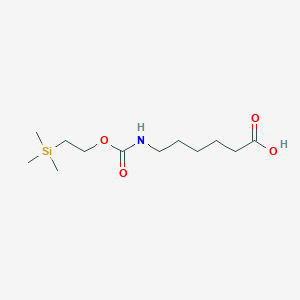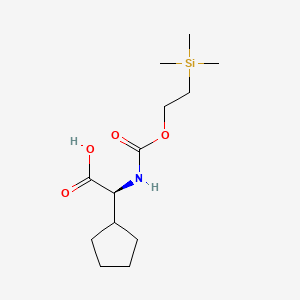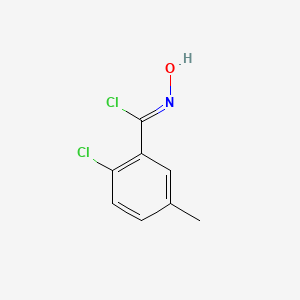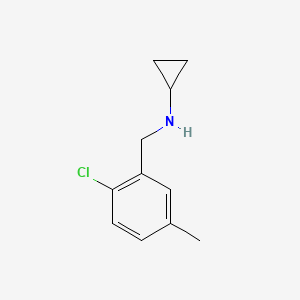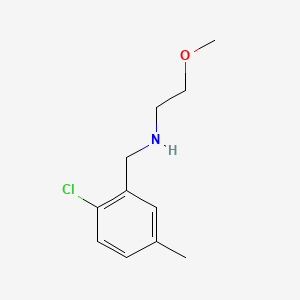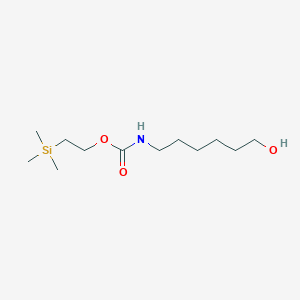
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate is a useful research compound. Its molecular formula is C12H27NO3Si and its molecular weight is 261.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate serves as a promising nitrogen source for catalytic asymmetric aminohydroxylation, producing enantiomerically enriched TeoC protected aminoalcohols with up to 80% yield (Reddy, Dress & Sharpless, 1998).
Conversion to Oximes and Imines : Silyl Carbamates can be used to convert ketones into O-methyl oximes and imines, achieving moderate yields in some cases, including ferrocenylated oxo derivatives (Kardon et al., 2011).
Carcinogenic Effects : Ethyl carbamate treatment at carcinogenic doses increases N-(2-oxoethyl) adduct levels in hemoglobin, suggesting potential carcinogenic effects of EC exposure (Cai, Myers & Hurst, 1995).
Applications in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N, N-dialkyl-carbamates can be synthesized in 85-95% yields and used for silylation of alcohols, phenols, and carboxylic acids (Knausz et al., 1983).
Derivatization of Mycotoxins : N,N-dimethyl-trimethylsilyl-carbamate is an effective derivatizing agent for trichothecene mycotoxins, with optimum conditions for derivatization and gas chromatographic determination (Eke & Torkos, 2004).
Hydroxyl Group Protection : The 1-[(2-trimethylsilyl)ethoxy]ethyl (SEE) group effectively protects hydroxyl groups in compounds with acid- and base-sensitive functional groups, enabling neutral deprotection with fluoride ion source (Wu, Shull & Koreeda, 1996).
Inhibition of AChE/BChE : Silicon-based carbamate derivatives show potential as effective AChE/BChE inhibitors, with some demonstrating comparable or better inhibitory activities than marketed drugs (Bąk et al., 2019).
Sulfhydryl Protective Groups : Conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters allows for versatile use as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran & Nilsson, 1999).
Synthesis of Curvularin : A new carboxyl protecting group selectively removed with fluoride ions allows for the synthesis of ()-(S)-curvularin, a mold metabolite (Gerlach, 1977).
Carcinogenicity of Alcoholic Beverages : Alcoholic beverages and ethyl carbamate (urethane) are carcinogenic, with a higher risk for liver cancer in men than in women (Baan et al., 2007).
Propriétés
IUPAC Name |
2-trimethylsilylethyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-17(2,3)11-10-16-12(15)13-8-6-4-5-7-9-14/h14H,4-11H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNWAZHHESTMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



